molecular formula C18H22N2O3 B4462751 N-(4-isopropoxy-3-methoxybenzyl)-N'-phenylurea

N-(4-isopropoxy-3-methoxybenzyl)-N'-phenylurea

Cat. No. B4462751
M. Wt: 314.4 g/mol
InChI Key: OWZPKUWTMJZHHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropoxy-3-methoxybenzyl)-N'-phenylurea, commonly known as IMBU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IMBU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 329.4 g/mol.

Scientific Research Applications

IMBU has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, IMBU has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory and anti-diabetic agent. In agriculture, IMBU has been shown to have herbicidal properties, making it a potential candidate for weed control. In material science, IMBU has been investigated for its potential use as a building block for the synthesis of new materials.

Mechanism of Action

The mechanism of action of IMBU is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer cells, IMBU has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. Inflammation and diabetes are also believed to involve the activity of certain enzymes and receptors, which IMBU may target.
Biochemical and Physiological Effects:
IMBU has been shown to have a range of biochemical and physiological effects. In cancer cells, IMBU has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. Inflammation and diabetes are also associated with oxidative stress and inflammation, which IMBU may help to alleviate. In agriculture, IMBU has been shown to inhibit the growth of certain weed species, leading to improved crop yields.

Advantages and Limitations for Lab Experiments

IMBU has several advantages and limitations for use in lab experiments. One advantage is its relatively low cost and ease of synthesis, making it accessible to researchers. It is also stable under a range of conditions, allowing for easy storage and handling. However, IMBU has limited solubility in water, which may make it difficult to use in certain experiments. It also has relatively low toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on IMBU. One area of interest is its potential use as a therapeutic agent for cancer, inflammation, and diabetes. Further studies are needed to fully understand its mechanism of action and to optimize its effectiveness. In agriculture, IMBU may be further investigated for its potential use as a herbicide, particularly in combination with other compounds. In material science, IMBU may be used as a building block for the synthesis of new materials with unique properties. Overall, IMBU has significant potential for a range of applications and warrants further investigation.

properties

IUPAC Name

1-[(3-methoxy-4-propan-2-yloxyphenyl)methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-13(2)23-16-10-9-14(11-17(16)22-3)12-19-18(21)20-15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZPKUWTMJZHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CNC(=O)NC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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